1,4-Dibromohexafluoro-2-butene
Overview
Description
1,4-Dibromohexafluoro-2-butene is a fluorinated organic compound with the molecular formula C4Br2F6. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120°C
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromohexafluoro-2-butene can be synthesized from hexafluoro-1,3-butadiene . The reaction involves the addition of bromine to hexafluoro-1,3-butadiene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromohexafluoro-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding hydrofluoro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Produces hexafluoro-2-butene oxides.
Reduction: Yields hydrofluoro derivatives.
Substitution: Results in various halogenated or functionalized derivatives.
Scientific Research Applications
1,4-Dibromohexafluoro-2-butene has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of fluorinated polymers and other fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty coatings and wire insulation materials.
Mechanism of Action
The mechanism of action of 1,4-dibromohexafluoro-2-butene involves its reactivity with various chemical reagents. The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorohexafluoro-2-butene: Similar structure but with chlorine atoms instead of bromine.
1,4-Diiodohexafluoro-2-butene: Contains iodine atoms instead of bromine.
Hexafluoro-1,3-butadiene: The parent compound used in the synthesis of 1,4-dibromohexafluoro-2-butene.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJHSJLEJXRSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397523 | |
Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.84 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-87-2 | |
Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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